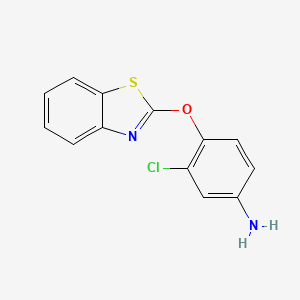

4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline

Description

4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline is a chlorinated aromatic amine derivative featuring a benzothiazole ring linked via an ether oxygen to a meta-chloro-substituted aniline moiety. This compound is primarily utilized in research settings as a synthetic intermediate for developing thioureas, pyrimidines, and other heterocyclic derivatives .

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yloxy)-3-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS/c14-9-7-8(15)5-6-11(9)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIVCTWDNVQHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)OC3=C(C=C(C=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with 3-chloro-4-nitroaniline in the presence of a suitable base, such as sodium hydroxide, to form the intermediate 4-(1,3-benzothiazol-2-yloxy)-3-chloronitrobenzene. This intermediate is then reduced using a reducing agent like iron powder or tin(II) chloride to yield the final product, this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidation products.

Reduction: Reduction of the nitro group in the intermediate 4-(1,3-benzothiazol-2-yloxy)-3-chloronitrobenzene to form the final aniline product.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like iron powder, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of benzothiazole, including 4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline, exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that related compounds demonstrate IC50 values in the micromolar to sub-micromolar range against tumor cells, suggesting a strong potential for further development as anticancer agents.

Antitubercular Activity

This compound has been investigated for its potential as an anti-tubercular agent. The presence of both the benzothiazole and chloroaniline moieties likely contributes to its biological activity. Molecular docking studies can provide insights into its binding affinity with enzymes or receptors involved in tuberculosis, facilitating the design of more effective therapeutics.

Agriculture

Fungicidal and Herbicidal Properties

Benzothiazole derivatives are known for their agricultural applications due to their fungicidal and herbicidal properties. This compound can be utilized in crop protection formulations aimed at controlling plant pathogens and weeds.

Materials Science

Organic Semiconductors and Fluorescent Dyes

The compound serves as a building block for synthesizing advanced materials, including organic semiconductors and fluorescent dyes. Its ability to exhibit fluorescence makes it suitable for applications in optoelectronic devices and sensors.

Analytical Chemistry

Fluorescent Probe for Metal Ion Detection

One of the prominent applications of this compound is as a fluorescent probe for detecting metal ions in solution. The compound shows a strong affinity for metal ions like Fe(III), Al(III), and Cu(II). By utilizing fluorescence spectroscopy, researchers can identify and quantify these ions based on shifts in emission wavelengths when the compound binds to them .

Chromatography Applications

This compound is also used as an analytical reagent in techniques such as thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Its interactions with specific analytes enhance visualization and separation during chromatographic processes.

Data Table: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminobenzothiazole | Benzothiazole core with amino group | Antibacterial and anticancer properties |

| Benzothiazole-2-carboxylic acid | Carboxylic acid functional group | Anti-inflammatory and analgesic effects |

| 5-Chloro-2-(4-fluorophenyl)benzothiazole | Fluorophenyl substitution | Antitumor activity |

| 7-Chloro-2-(p-tolyl)benzothiazole | Tolyl substitution | Antimicrobial properties |

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of several benzothiazole derivatives, including this compound. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanisms of action .

Case Study 2: Metal Ion Detection Using Fluorescence Spectroscopy

In another study, researchers employed this compound as a fluorescent probe to detect metal ions in environmental samples. The findings demonstrated that the compound could effectively bind to metal ions, leading to measurable fluorescence changes that facilitated quantitative analysis .

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to the death of the bacterial cells . The compound may also interact with other molecular targets, depending on its specific application.

Comparison with Similar Compounds

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea (Compound 2a)

- Structure : Shares the benzothiazole core but replaces the ether linkage with a thiourea group. The 2-chlorophenyl substituent is ortho-chlorinated, unlike the meta-chloro in the target compound.

- Synthesis : Synthesized via refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with 2-chlorophenyl isothiocyanate in DMF (79% yield) .

- Applications : Demonstrates higher synthetic efficiency compared to urea derivatives, suggesting thiourea-forming reactions are more favorable .

1-(3-Chlorophenyl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorophenyl)urea (Compound 49)

- Structure: Replaces the benzothiazole group with a quinoline moiety and uses a urea bridge. The 3-chloroaniline component is identical to the target compound’s aniline backbone.

- Synthesis : Prepared via carbonyldiimidazole-mediated coupling, yielding intermediates for kinase inhibitors .

- Applications : Lower yields (e.g., 31–44% for related urea derivatives in ) highlight challenges in urea-forming reactions compared to ether or thiourea syntheses .

N-(3-Chlorophenyl)-2,2,2-trichloroacetamide

Anticandidal and Anticonvulsant Derivatives

Toxicity Concerns

- 3-Chloroaniline Metabolite: Structurally related to carcinogenic 4-chloroaniline, raising concerns about genotoxicity and metabolic byproducts .

Physicochemical Properties

- Solubility : The benzothiazole ring likely reduces water solubility compared to amide derivatives (e.g., ’s adipic acid conjugates), which are modified for improved hydrophilicity .

- Stability : Resistance to enzymatic oxidation (e.g., laccase in ) suggests stability under biological conditions, a trait shared with other 3-chloroaniline derivatives .

Biological Activity

4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline is a compound that belongs to the benzothiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is C13H9ClN2OS, with a molecular weight of 272.74 g/mol. The compound features a benzothiazole moiety linked to a chloroaniline structure, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes critical for microbial survival and cancer cell proliferation. For instance, it interacts with DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme essential for Mycobacterium tuberculosis survival .

- Cell Signaling Modulation : It affects several signaling pathways by modulating the activity of proteins involved in cell proliferation and apoptosis. The compound has been reported to induce apoptosis in cancer cells via caspase activation pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including lung and breast cancer cells. The IC50 values for some derivatives range from 22.13 to 61.03 μM, indicating potent antiproliferative effects .

- Mechanistic Insights : The anticancer effects are linked to the inhibition of key regulatory proteins such as CDK2, Akt, and mTOR. These proteins are crucial for cell cycle progression and survival .

Antimicrobial Properties

The compound also displays antimicrobial activities against various pathogens:

- Bacterial Inhibition : Studies have shown that it possesses antibacterial properties against strains such as Mycobacterium tuberculosis and other Gram-positive bacteria .

- Fungal Activity : Its antifungal effects have been noted in laboratory settings, making it a candidate for developing new antifungal agents .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application:

- Absorption and Distribution : The compound's ability to penetrate cellular membranes is facilitated by interactions with membrane transporters. Its distribution across tissues can influence its efficacy against targeted diseases.

- Metabolism : The metabolic pathways involving this compound include conjugation and oxidation processes that affect its bioavailability and elimination from the body .

Case Studies

Several studies highlight the biological relevance of this compound:

- Anticancer Screening : A study evaluated the anticancer potential of several benzothiazole derivatives, including this compound. It was found to significantly reduce tumor growth in xenograft models when administered at therapeutic doses .

- Antimicrobial Testing : Clinical isolates were tested against this compound, revealing effective inhibition of bacterial growth in vitro, suggesting potential use in treating bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(1,3-benzothiazol-2-yloxy)-3-chloroaniline derivatives, and how can reaction yields be optimized?

- Methodological Answer : Derivatives can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, urea derivatives are formed by reacting 3-chloroaniline with carbonyl diimidazole intermediates in DMSO, followed by coupling with aromatic amines. Yield optimization involves controlling stoichiometry (e.g., 1.2 eq of 3-chloroaniline) and reaction time (monitored via TLC). Post-synthesis purification often employs column chromatography or recrystallization .

Q. How can the structural and thermal properties of poly(3-chloroaniline) derivatives be characterized for materials science applications?

- Methodological Answer : Use UV-visible spectroscopy to assess electronic transitions (e.g., π-π* bands), FTIR for functional group analysis (C-Cl, N-H stretches), and thermogravimetric analysis (TGA) to determine thermal stability. X-ray diffraction and electron microscopy reveal crystallinity and morphology. For conductivity measurements, AC impedance spectroscopy is recommended .

Q. What safety considerations are critical when handling 3-chloroaniline-based compounds in laboratory settings?

- Methodological Answer : Structural analogs like 3-chloroaniline are suspected carcinogens. Follow EPA guidelines for structural risk assessment, comparing analogs (e.g., 4-chloroaniline) to infer toxicity. Use fume hoods, PPE (gloves, lab coats), and monitor waste disposal to avoid environmental release. Acute toxicity studies in microbial systems (e.g., membrane bioreactors) can model low-dose effects .

Advanced Research Questions

Q. How do reaction kinetics and oxidant concentration influence the molecular weight of poly(3-chloroaniline) during chemical polymerization?

- Methodological Answer : Polymerization kinetics using sodium dichromate (Na₂Cr₂O₇) as an oxidant follow pseudo-first-order kinetics. Molecular weight increases with HCl concentration (protonation enhances chain growth) but decreases with higher oxidant levels (over-oxidation). Specific viscosity (η_sp) correlates with molecular weight; optimize at 0.8 M HCl and 0.0956 M monomer for maximum conductivity .

Q. What mechanistic insights explain the divergent degradation pathways of 3-chloroaniline in advanced oxidation processes (AOPs)?

- Methodological Answer : In AOPs involving carbonate radicals (CO₃•⁻), 3-chloroaniline degradation competes with co-pollutants (e.g., sulfamethoxazole). Measure branching ratios (α = k_CO3•⁻,3-CA / k_CO3•⁻,SMX ≈ 1.5) to predict suppression effects. Use laser flash photolysis or competition kinetics to determine second-order rate constants (e.g., ~4.3×10⁸ M⁻¹s⁻¹ for 4-chloroaniline analogs) .

Q. How do 3-chloroaniline-metal complexes impact catalytic or electronic properties in coordination chemistry?

- Methodological Answer : Synthesize transition metal complexes (e.g., NiBr₂ or CoBr₂) by refluxing 3-chloroaniline in ethanol (1:4 molar ratio). Characterize via magnetic susceptibility, UV-Vis (d-d transitions), and cyclic voltammetry. Thermochemical parameters (ΔH, ΔS) derived from stability constants reveal ligand field strength and potential catalytic activity .

Q. What enzymatic pathways enable microbial degradation of 3-chloroaniline, and how can these be harnessed for bioremediation?

- Methodological Answer : Bacillus licheniformis NKC-1 degrades 3-chloroaniline via inducible CIPC hydrolase (yielding 3-CA) and 3-CA dioxygenase (producing monochlorinated catechol). Use genomic analysis (16S rRNA sequencing) and enzyme assays (e.g., oxygen uptake rates) to track pathways. Bioaugmentation in membrane bioreactors shows partial degradation efficiency under low-concentration stress .

Data Contradictions and Resolution

Q. How can conflicting reports on 3-chloroaniline’s carcinogenicity risk be reconciled in experimental design?

- Methodological Answer : While EPA classifies 3-chloroaniline as structurally analogous to 4-chloroaniline (a carcinogen), potency is inferred to be lower. Address contradictions by conducting Ames tests for mutagenicity and comparative in vitro assays (e.g., cytotoxicity in human cell lines). Structural-activity relationship (SAR) modeling can clarify electronic vs. steric effects .

Q. Why do kinetic constants for 3-chloroaniline degradation vary across studies, and how should researchers control for this?

- Methodological Answer : Discrepancies arise from differing reaction conditions (pH, radical sources). Standardize protocols using reference compounds (e.g., 4-chloroaniline) and control ionic strength. Use pulse radiolysis for direct measurement of rate constants under controlled environments .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.